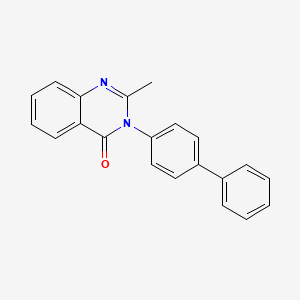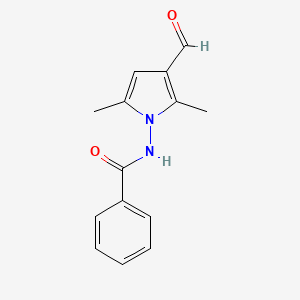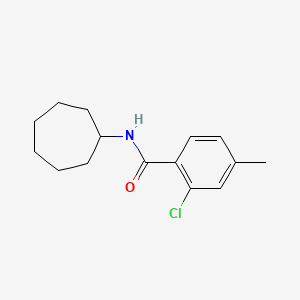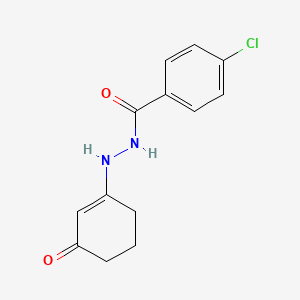
3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Safety and Hazards
Wirkmechanismus
Mode of Action
It is suggested that the compound might interact with its targets, leading to changes at the molecular level
Biochemical Pathways
The biochemical pathways affected by “3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone” are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE typically involves the condensation of biphenyl derivatives with appropriate quinazolinone precursors. Common reagents include biphenyl-4-carboxylic acid and 2-methyl-4(3H)-quinazolinone. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Formation of reduced quinazolinone analogs.
Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinazolin-4(3H)-one: A simpler analog with similar core structure.
3-Phenylquinazolin-4(3H)-one: Another analog with a phenyl group instead of a biphenyl group.
4(3H)-Quinazolinone: The parent compound of the quinazolinone family.
Uniqueness
3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE is unique due to the presence of both biphenyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-methyl-3-(4-phenylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-22-20-10-6-5-9-19(20)21(24)23(15)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMQVCODDMQMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5748975.png)
![3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide](/img/structure/B5748989.png)




![2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B5749048.png)

![2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B5749054.png)


![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)
